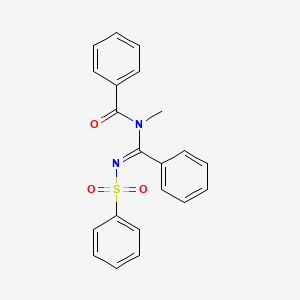

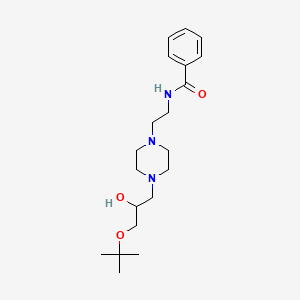

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide is a chemical compound that belongs to the class of sulfonyl imine derivatives. It is a white to off-white powder that has been extensively studied for its potential applications in scientific research.

Applications De Recherche Scientifique

Electrophysiological Activity

Research involving N-substituted imidazolylbenzamides or benzene-sulfonamides, which share structural motifs with "(E)-N-methyl-N-(phenyl((phenylsulfonyl)imino)methyl)benzamide," has demonstrated potent electrophysiological activities. These compounds have shown comparable potency to known class III agents in in vitro Purkinje fiber assays, suggesting their potential in cardiac arrhythmia treatment (Morgan et al., 1990).

Analytical Chemistry Applications

In the field of analytical chemistry, nonaqueous capillary electrophoresis has been developed for the separation of related substances, including N-substituted benzamides. This method offers a promising approach for quality control in pharmaceuticals, demonstrating the compound's role in advancing analytical methodologies (Ye et al., 2012).

Synthetic Chemistry

Studies on the regio- and enantioselective substitution of acyclic allylic sulfoximines, which are structurally related to the compound , have contributed to synthetic chemistry by providing new methods for producing chiral alkenes. These methods have implications for the synthesis of complex molecules, potentially including pharmaceuticals (Scommoda et al., 1996).

Material Science

In material science, the synthesis and characterization of polyamides and poly(amide-imide)s derived from related compounds have been reported. These polymers exhibit high thermal stability and solubility in polar solvents, indicating their potential for high-performance materials applications (Saxena et al., 2003).

Antiviral and Antineoplastic Activity

Compounds structurally similar to "this compound" have been investigated for their antiviral and antineoplastic activities. This includes the study of derivatives as potential inhibitors of human rhinovirus, highlighting the therapeutic potential of these compounds in treating viral infections (Hamdouchi et al., 1999).

Mécanisme D'action

Mode of Action

It is likely that it interacts with its targets through a combination of covalent and non-covalent interactions, including hydrogen bonding, hydrophobic interactions, and possibly ionic interactions .

Biochemical Pathways

The specific biochemical pathways affected by this compound are currently unknown. Given its structural similarity to other benzamide derivatives, it may potentially affect pathways involving enzymes such as cytochrome p450s, which are known to metabolize a wide range of xenobiotics .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are currently unknown. Like many other benzamide derivatives, it is likely to be absorbed in the gastrointestinal tract, distributed throughout the body via the bloodstream, metabolized primarily in the liver, and excreted via the kidneys .

Result of Action

The molecular and cellular effects of this compound’s action are currently unknown. Based on its structural similarity to other benzamide derivatives, it may potentially have anti-inflammatory, analgesic, or antipyretic effects .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules can influence the action, efficacy, and stability of this compound. For example, extreme pH values could potentially affect the ionization state of the compound, thereby influencing its absorption and distribution. Similarly, high temperatures could potentially accelerate its metabolism, while the presence of other molecules could lead to drug-drug interactions .

Propriétés

IUPAC Name |

N-[(E)-N-(benzenesulfonyl)-C-phenylcarbonimidoyl]-N-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N2O3S/c1-23(21(24)18-13-7-3-8-14-18)20(17-11-5-2-6-12-17)22-27(25,26)19-15-9-4-10-16-19/h2-16H,1H3/b22-20+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RXOJWBHLCUSLIG-LSDHQDQOSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C(=NS(=O)(=O)C1=CC=CC=C1)C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN(/C(=N/S(=O)(=O)C1=CC=CC=C1)/C2=CC=CC=C2)C(=O)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(6-isobutyl-5,7-dioxo-6,7-dihydroisothiazolo[4,3-d]pyrimidin-4(5H)-yl)-N-(3-methoxybenzyl)acetamide](/img/structure/B2453349.png)

![N-(4-acetylphenyl)-2-{[6-(4-chlorobenzyl)-5-hydroxy-1,2,4-triazin-3-yl]sulfanyl}acetamide](/img/structure/B2453356.png)

![2-(3-methylphenyl)-N-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-piperidin-1-ylethyl]acetamide](/img/structure/B2453357.png)

![(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2453362.png)